molecular formula C29H33Cl2N3O3 B1139117 MPP dihydrochloride CAS No. 289726-02-9

MPP dihydrochloride

Cat. No. B1139117
M. Wt: 542.501
InChI Key: SMPRQALBFACGGO-UHFFFAOYSA-N
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Description

MPP dihydrochloride is a chemical compound studied in various scientific contexts. Research has explored its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of MPP dihydrochloride and related compounds often involves complex reactions. For example, one study discussed the use of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) in combination with trifluoromethanesulfonic anhydride for activating thioglycosides, which could be relevant to the synthesis of similar compounds (Crich & Smith, 2000).

Molecular Structure Analysis

The molecular structure of MPP dihydrochloride is critical to its chemical behavior. Studies like the one on the 1:1 complex of 4-methylpyridine with pentachlorophenol (MPPCP) have used X-ray diffraction methods to determine the structure of similar compounds (Malarski, Majerz & Lis, 1987).

Chemical Reactions and Properties

MPP dihydrochloride's chemical reactions and properties can be quite complex. For instance, research on the one-electron and two-electron reductions of 1-methyl-4-phenyl pyridinium (MPP+) highlights the intricate nature of these reactions (Oturan et al., 1988).

Scientific Research Applications

  • Pharmacology

    • MPP dihydrochloride is a potent and selective ER (estrogen receptor) modulator .
    • It has been used to study its effects on cell viability and antiproliferative activity .
    • The compound is usually dissolved in DMSO and applied to cell cultures for a certain period of time .
    • The results show that MPP dihydrochloride can induce significant apoptosis in certain cell lines .
  • Cancer Research

    • MPP dihydrochloride has been used as an estrogen receptor α antagonist in human breast cancer MCF-7 cells .
    • It’s used to pre-treat cells before conducting further experiments .
    • The treatment usually involves dissolving MPP dihydrochloride in a suitable solvent and applying it to the cell cultures .
    • The outcomes suggest that MPP dihydrochloride can induce apoptosis in certain cancer cell lines .
  • Endocrinology

    • MPP dihydrochloride has been used to study its effects on endometrial ex vivo organ cultures (EVOCs) and pituitary glands .
    • It’s used to monitor luteinizing hormone secretion .
    • The compound is typically applied to the organ cultures or glands and the hormone levels are measured .
    • The results indicate that MPP dihydrochloride can affect hormone secretion .
  • Molecular Biology

    • MPP dihydrochloride is a highly selective ERα antagonist .
    • It’s used in various molecular biology experiments to study the functions of estrogen receptors .
    • The compound is usually added to cell cultures or biochemical assays .
    • The outcomes of these experiments help researchers understand the roles of estrogen receptors in various biological processes .
  • Neuroscience

    • MPP dihydrochloride is often used in neuroscience research as a selective antagonist for estrogen receptor α (ERα) .
    • It’s used in various experiments to study the role of estrogen receptors in the brain .
    • The compound is typically applied to brain tissue samples or used in in vivo studies .
    • The outcomes of these experiments help researchers understand the roles of estrogen receptors in various neurological processes .
  • Cell Biology

    • MPP dihydrochloride is used in cell biology as a tool to study the functions of estrogen receptors .
    • It’s used in various cell-based assays to investigate the effects of estrogen receptor modulation .
    • The compound is usually added to cell cultures and the effects are measured using various assays .
    • The results can provide insights into the roles of estrogen receptors in cell proliferation, differentiation, and survival .
  • Oxidative Stress Studies

    • MPP dihydrochloride has been used in studies involving oxidative stress .
    • It’s used in combination with other compounds to study their effects on hydrogen peroxide-induced lactate dehydrogenase (LDH) activity .
    • The compound is typically applied to primary hippocampal cells along with other compounds .
    • The results suggest that MPP dihydrochloride can significantly decrease hydrogen peroxide-induced LDH activity .
  • Estrogen Receptor Studies

    • MPP dihydrochloride is a selective, high affinity silent antagonist at ERα receptors .
    • It’s used in various experiments to study the functions of estrogen receptors .
    • The compound is usually added to cell cultures or biochemical assays .
    • The outcomes of these experiments help researchers understand the roles of estrogen receptors in various biological processes .

Safety And Hazards

Unfortunately, I couldn’t find specific information on the safety and hazards of MPP dihydrochloride.


Future Directions

MPP dihydrochloride has been used in research to study its effects on estrogen receptors6. For example, it has been used to study its effects on apoptosis in human breast cancer MCF-7 cells6. However, more research is needed to fully understand its potential applications.


Relevant Papers



  • Qing Wang, Fengqi Huang, et al. “The ERβ‐CXCL19/CXCR4‐NFκB pathway is critical in mediating the E2-induced inflammation response in the orange-spotted grouper (Epinephelus coioides).” J Steroid Biochem Mol Biol. 2021 Sep;212:1059266.

  • Xiaoyu Hang, Zhenyu Zhang, et al. “Estrogen Protects Articular Cartilage by Downregulating ASIC1a in Rheumatoid Arthritis.” J Inflamm Res. 2021 Mar 12;14:843-8586.


properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3.2ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;;/h5-16,33-34H,2-4,17-20H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDNPWVVRVSJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662768
Record name Methylpiperidinopyrazole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MPP dihydrochloride

CAS RN

911295-24-4
Record name Methylpiperidinopyrazole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MPP dihydrochloride
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